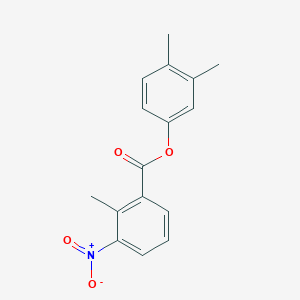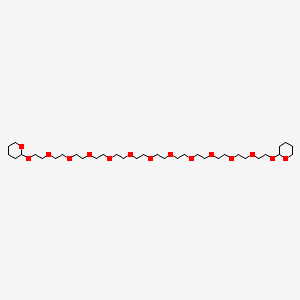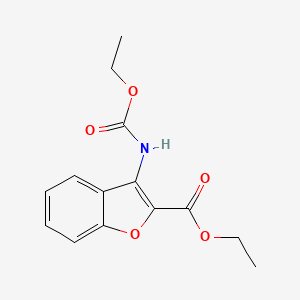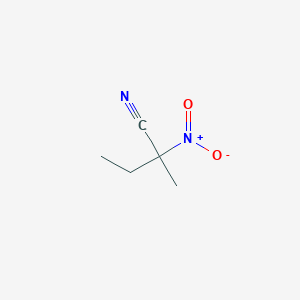
1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophénoxy)éthanone est un composé organique synthétique. Il présente un cycle pyrrolidine attaché à un squelette éthanone, qui est en outre substitué par un groupe 2,4,6-trichlorophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophénoxy)éthanone implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : La pyrrolidine peut être synthétisée à partir de 1,4-dibromobutane et d’ammoniac.
Fixation du squelette éthanone : Le squelette éthanone peut être introduit par une réaction d’acylation de Friedel-Crafts en utilisant du chlorure d’acétyle et un catalyseur approprié.
Substitution par le groupe 2,4,6-trichlorophénoxy : L’étape finale implique la substitution nucléophile de l’éthanone par le 2,4,6-trichlorophénol en conditions basiques.
Méthodes de production industrielle
Dans un contexte industriel, la production de 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophénoxy)éthanone impliquerait une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophénoxy)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe éthanone en alcool.
Substitution : Le groupe trichlorophénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools.
Substitution : Formation de dérivés phénoxy substitués.
Applications De Recherche Scientifique
Chimie : Utilisé comme intermédiaire en synthèse organique.
Biologie : Utilisation potentielle dans l’étude des interactions et de l’inhibition enzymatiques.
Médecine : Étudié pour ses propriétés pharmacologiques potentielles.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophénoxy)éthanone implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrrolidine peut interagir avec les récepteurs biologiques, tandis que le groupe trichlorophénoxy peut influencer l’affinité de liaison et la spécificité du composé. Les voies et les cibles exactes dépendraient de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(Pyrrolidin-1-yl)-2-(2,4-dichlorophénoxy)éthanone
- 1-(Pyrrolidin-1-yl)-2-(2,4,6-tribromophénoxy)éthanone
- 1-(Pyrrolidin-1-yl)-2-(2,4,6-trifluorophénoxy)éthanone
Unicité
Le 1-(Pyrrolidin-1-yl)-2-(2,4,6-trichlorophénoxy)éthanone est unique en raison de la présence de trois atomes de chlore sur le groupe phénoxy, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique par rapport à ses analogues avec des substitutions halogénées différentes.
Propriétés
Numéro CAS |
853355-92-7 |
|---|---|
Formule moléculaire |
C12H12Cl3NO2 |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone |
InChI |
InChI=1S/C12H12Cl3NO2/c13-8-5-9(14)12(10(15)6-8)18-7-11(17)16-3-1-2-4-16/h5-6H,1-4,7H2 |
Clé InChI |
VJUITCKRHBLHQN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)







![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)


